molecular formula C18H17ClN4O3S B3937963 3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B3937963
M. Wt: 404.9 g/mol
InChI Key: IVBSHDJJWVKWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, GW4869. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of GW4869 involves the inhibition of sphingomyelin synthase, an enzyme that plays a key role in the metabolism of sphingolipids. This inhibition leads to a decrease in the production of sphingomyelin and an increase in the production of ceramide, which has been linked to various cellular processes, including cell death and autophagy.
Biochemical and Physiological Effects:
GW4869 has been found to have a wide range of biochemical and physiological effects, including the inhibition of exosome secretion, the induction of autophagy, and the regulation of sphingolipid metabolism. It has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using GW4869 in lab experiments is its specificity for sphingomyelin synthase, which allows researchers to study the effects of inhibiting this enzyme in a controlled manner. However, one limitation of using GW4869 is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential future directions for research involving GW4869, including studies on its effects on various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of action of GW4869 and its potential applications in various fields of research.

Scientific Research Applications

GW4869 has been used in a wide range of scientific research applications, including studies on the role of exosomes in cancer, the regulation of sphingolipid metabolism, and the development of new therapies for various diseases. It has also been used in studies on the mechanisms of cell death and the regulation of autophagy.

properties

IUPAC Name

3-chloro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-14-3-1-2-13(12-14)17(24)20-18(27)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h1-7,12H,8-11H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBSHDJJWVKWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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